2-(Pyridin-4-yl)indoline
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Overview
Description
2-(Pyridin-4-yl)indoline is a heterocyclic compound that features an indoline core fused with a pyridine ring at the 4-position. Indoline, also known as 2,3-dihydroindole, is a bicyclic organic compound with a benzene ring fused to a five-membered nitrogenous ring. The addition of a pyridine ring enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)indoline typically involves the coupling of indoline with a pyridine derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of indoline reacts with a halogenated pyridine under palladium catalysis . Another method involves the direct C-H activation of indoline followed by its reaction with a pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like toluene or dimethylformamide (DMF) and bases such as potassium carbonate .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)indoline undergoes various chemical reactions, including:
Oxidation: The indoline ring can be oxidized to form indole derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indoline and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products
Oxidation: Indole derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted indoline and pyridine derivatives.
Scientific Research Applications
2-(Pyridin-4-yl)indoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)indoline involves its interaction with specific molecular targets and pathways. The indoline moiety can interact with amino acid residues of proteins through hydrophobic interactions and hydrogen bonding. The pyridine ring can enhance these interactions by providing additional binding sites . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Indoline: The parent compound, lacking the pyridine ring.
Indole: An oxidized form of indoline with a fully aromatic ring system.
Pyridine: A simple aromatic nitrogen-containing heterocycle.
Uniqueness
2-(Pyridin-4-yl)indoline is unique due to the combination of the indoline and pyridine rings, which provides a distinct set of chemical and biological properties. The presence of both rings allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C13H12N2 |
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Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-pyridin-4-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H12N2/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-8,13,15H,9H2 |
InChI Key |
SYGKAOBEONXOHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C3=CC=NC=C3 |
Origin of Product |
United States |
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